molecular formula C18H20O2 B12403580 17|A-Dihydroequilenin-4,16,16-d3

17|A-Dihydroequilenin-4,16,16-d3

Cat. No.: B12403580
M. Wt: 271.4 g/mol
InChI Key: RYWZPRVUQHMJFF-XSRSQESHSA-N
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Description

17|A-Dihydroequilenin-4,16,16-d3 is a deuterium-labeled derivative of 17β-Dihydroequilenin. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17|A-Dihydroequilenin-4,16,16-d3 involves the incorporation of deuterium atoms into the parent compound, 17β-Dihydroequilenin. This process typically requires the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. Quality control measures are essential to verify the deuterium content and overall purity of the compound .

Chemical Reactions Analysis

Types of Reactions

17|A-Dihydroequilenin-4,16,16-d3 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

17|A-Dihydroequilenin-4,16,16-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 17|A-Dihydroequilenin-4,16,16-d3 involves its interaction with specific molecular targets, such as hormone receptors. The deuterium atoms in the compound can influence its pharmacokinetic and metabolic profiles, potentially leading to altered biological activity. The pathways involved in its action include receptor binding, signal transduction, and metabolic transformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17|A-Dihydroequilenin-4,16,16-d3 is unique due to its specific deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium can lead to differences in reaction rates and metabolic stability compared to non-deuterated analogs .

Properties

Molecular Formula

C18H20O2

Molecular Weight

271.4 g/mol

IUPAC Name

(13S,14S,17S)-4,16,16-trideuterio-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16-,17-,18-/m0/s1/i7D2,10D

InChI Key

RYWZPRVUQHMJFF-XSRSQESHSA-N

Isomeric SMILES

[2H]C1=C(C=CC2=C1C=CC3=C2CC[C@]4([C@H]3CC([C@@H]4O)([2H])[2H])C)O

Canonical SMILES

CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O

Origin of Product

United States

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